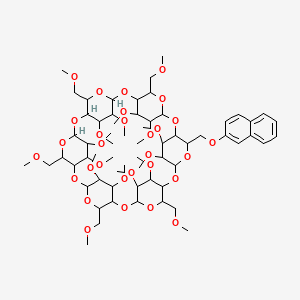

Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin is a chemical compound with the molecular formula C63H100O30 . It has a molecular weight of 1337.4 g/mol . This compound is a derivative of alpha-cyclodextrin .

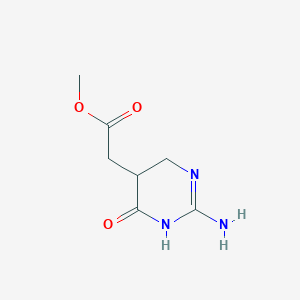

Molecular Structure Analysis

The molecular structure of Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin is complex, with multiple oxygen, carbon, and hydrogen atoms . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 1337.4 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not provided in the search results.科学的研究の応用

Intramolecular Excimer Formation and Molecular Recognition

Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin has been studied for its intramolecular excimer formation and molecular recognition properties. Studies revealed that compounds with two naphthyl rings co-included in cyclodextrin cavities show marked excimer emission, used for detecting several organic compounds with notable molecular recognition capabilities (Minato et al., 1991).

Self-Aggregation and Inclusion of External Guests

Research on naphthyl-substituted β-cyclodextrins, including Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin, has provided insights into their self-aggregation and the inclusion of external guests. Spectroscopic methods have shown that naphthyl moieties bind inside cyclodextrin cavities, with significant implications for understanding molecular interactions (McAlpine & Garcia‐Garibay, 1998).

Chromatography Applications

Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin has been utilized in chromatography. Methylated α-and β-cyclodextrin derivatives, including this compound, have improved separation capabilities for various isomers and antiepileptic drugs, highlighting their utility in analytical chemistry (Tanaka et al., 1984).

Fluorescent Sensing of Mercury Ions

This cyclodextrin derivative has been used in developing a sensitive and highly selective fluorescent sensor for Hg2+ ions. The sensor demonstrates a "turn-off" fluorescence quenching and color change, making it a promising tool for detecting mercury ions in environmental samples (Kanagaraj et al., 2014).

Guest Inclusion and Chiral Recognition

The derivative shows potential in controlling guest inclusion and chiral recognition ability in organic solvents. This property is pivotal in host-guest chemistry and can be modulated by aromatic substituents, indicating its versatility in molecular recognition applications (Kalaw et al., 2020).

Supramolecular Interactions

It plays a role in supramolecular interactions, particularly in the study of beta-cyclodextrin-based surfaces and their interaction with modified macromolecular chains. Such interactions are crucial for developing new materials and understanding molecular dynamics (Kham et al., 2007).

Coordination-Induced Nanoparticle Formation

Research has also explored its use in coordination-induced nanoparticle formation. The coordination of specific ions with this cyclodextrin derivative leads to the formation of nanoparticles through intermolecular self-aggregation, a property useful in nanotechnology and material sciences (Li et al., 2010).

特性

IUPAC Name |

31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-5,10,15,20,25-pentakis(methoxymethyl)-30-(naphthalen-2-yloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H100O30/c1-64-25-34-40-46(69-6)52(75-12)58(82-34)89-41-35(26-65-2)84-60(54(77-14)47(41)70-7)91-43-37(28-67-4)86-62(56(79-16)49(43)72-9)93-45-39(30-81-33-23-22-31-20-18-19-21-32(31)24-33)87-63(57(80-17)51(45)74-11)92-44-38(29-68-5)85-61(55(78-15)50(44)73-10)90-42-36(27-66-3)83-59(88-40)53(76-13)48(42)71-8/h18-24,34-63H,25-30H2,1-17H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGIJNKZLAFOQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(O2)C(C7OC)OC)COC)COC)COC8=CC9=CC=CC=C9C=C8)COC)COC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H100O30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Methyl-2-thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1417873.png)

![{2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine](/img/structure/B1417874.png)

![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)

![1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1417882.png)

![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)

![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1417887.png)